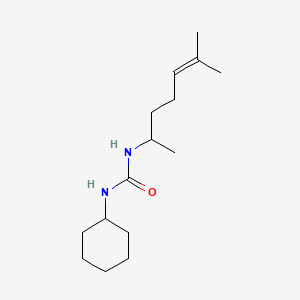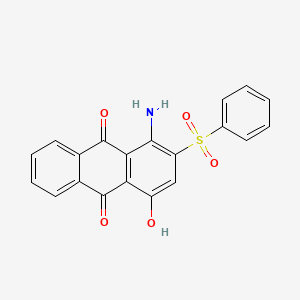![molecular formula C21H24F4O4 B5101709 2,2,3,3-tetrafluoropropyl 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl phthalate](/img/structure/B5101709.png)
2,2,3,3-tetrafluoropropyl 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl phthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3,3-tetrafluoropropyl 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl phthalate is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This compound is also known as TFMPP and is a member of the phenethylamine family. TFMPP is a synthetic compound that has been used in various scientific studies to understand its mechanism of action, biochemical and physiological effects, and potential applications in research.
作用机制
TFMPP acts as a partial agonist of the serotonin receptor 5-HT2A. It binds to the receptor and activates it, leading to an increase in the levels of serotonin in the brain. This increase in serotonin levels can lead to various physiological and psychological effects such as mood elevation, altered perception, and cognitive enhancement.
Biochemical and Physiological Effects:
TFMPP has been found to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, leading to altered perception and mood elevation. TFMPP has also been found to have stimulant effects, leading to increased energy levels and alertness. However, TFMPP has also been associated with adverse effects such as nausea, vomiting, and anxiety.
实验室实验的优点和局限性
TFMPP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, ensuring the purity of the final product. TFMPP is also relatively stable and can be stored for extended periods, making it an ideal compound for long-term studies. However, TFMPP also has limitations, such as its potential for adverse effects and its limited solubility in water, which can make it challenging to administer in certain experiments.
未来方向
TFMPP has several potential future directions for research. One of the significant areas of research is in the field of neuroscience, where TFMPP's potential use in the treatment of various neurological disorders is being explored. TFMPP's potential use in the development of new drugs for the treatment of depression and anxiety is also being studied. Additionally, TFMPP's potential use in the development of new psychoactive substances is also an area of interest for researchers.
Conclusion:
In conclusion, TFMPP is a synthetic compound that has gained significant attention in the scientific research community due to its unique properties. TFMPP has been studied for its potential applications in neuroscience and the treatment of various neurological disorders. While TFMPP has several advantages for lab experiments, it also has limitations, such as its potential for adverse effects and limited solubility in water. TFMPP's potential future directions for research include the development of new drugs for the treatment of depression and anxiety and the development of new psychoactive substances.
合成方法
TFMPP is synthesized by reacting 2,2,3,3-tetrafluoropropyl phenol with 1,7,7-trimethylbicyclo[2.2.1]hept-2-ene-5-carboxylic acid anhydride in the presence of a catalyst. The process involves multiple steps and requires careful handling of the reactants to ensure the purity of the final product.
科学研究应用
TFMPP has been used in various scientific studies to understand its potential applications in research. One of the significant uses of TFMPP is in the field of neuroscience. It has been found that TFMPP can activate the serotonin receptor 5-HT2A, which is involved in various neurological functions such as mood regulation, perception, and cognition. TFMPP has also been studied for its potential use in the treatment of various neurological disorders such as depression and anxiety.
属性
IUPAC Name |
1-O-(2,2,3,3-tetrafluoropropyl) 2-O-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) benzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F4O4/c1-19(2)12-8-9-20(19,3)15(10-12)29-17(27)14-7-5-4-6-13(14)16(26)28-11-21(24,25)18(22)23/h4-7,12,15,18H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITJOVYGBCQFMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)C3=CC=CC=C3C(=O)OCC(C(F)F)(F)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B5101630.png)

![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B5101661.png)
![1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine](/img/structure/B5101665.png)

![5-{3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101680.png)
![N-[3-(4-fluorophenyl)propyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5101691.png)
![9-(3,4-dichlorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5101698.png)
![ethyl [2,2,2-trifluoro-1-(4H-1,2,4-triazol-4-ylamino)-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5101699.png)
![(2R*,3R*)-3-(dimethylamino)-1'-(tetrahydro-2H-pyran-4-ylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5101716.png)


![N-isopropyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B5101737.png)
![rel-(1S,2S)-2-[4-(2,3-dimethoxybenzyl)-1-piperazinyl]cyclohexanol trifluoroacetate (salt)](/img/structure/B5101738.png)